molecular formula C11H14O4 B13099428 (S)-3-(3-Methoxyphenoxy)butanoic acid

(S)-3-(3-Methoxyphenoxy)butanoic acid

Cat. No.: B13099428
M. Wt: 210.23 g/mol
InChI Key: VUNKQUDMCHUNJQ-QMMMGPOBSA-N
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Description

(S)-3-(3-Methoxyphenoxy)butanoic acid is an organic compound with a unique structure that includes a methoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenoxy)butanoic acid typically involves the reaction of 3-methoxyphenol with a suitable butanoic acid derivative. One common method is the esterification of 3-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods can include the use of heterogeneous catalysts to facilitate the esterification and subsequent hydrolysis steps. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

(S)-3-(3-Methoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-(3-Methoxyphenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenoxy)propanoic acid: Similar structure but with a shorter carbon chain.

    3-(4-Methoxyphenoxy)butanoic acid: Similar structure but with the methoxy group in a different position on the phenyl ring.

    3-(3-Hydroxyphenoxy)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-3-(3-Methoxyphenoxy)butanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the methoxy group at the 3-position of the phenyl ring and the (S)-configuration of the butanoic acid backbone contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3S)-3-(3-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(6-11(12)13)15-10-5-3-4-9(7-10)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

VUNKQUDMCHUNJQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC=CC(=C1)OC

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC(=C1)OC

Origin of Product

United States

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